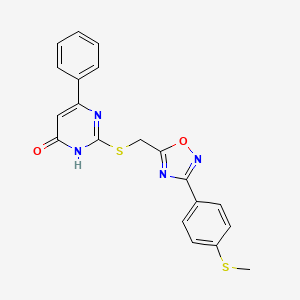

2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-phenylpyrimidin-4(3H)-one

Beschreibung

2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-phenylpyrimidin-4(3H)-one is a heterocyclic compound featuring a pyrimidin-4(3H)-one core substituted with a phenyl group at position 6 and a 1,2,4-oxadiazole ring at position 2. The 1,2,4-oxadiazole moiety is further functionalized with a methylthio group at the para position of its phenyl substituent. This structure combines electron-rich aromatic systems (phenyl, oxadiazole) with sulfur-containing groups (methylthio, thioether), which are known to influence physicochemical properties such as solubility, bioavailability, and intermolecular interactions . Such methods are typical for constructing fused heterocyclic systems.

Eigenschaften

IUPAC Name |

2-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-phenyl-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O2S2/c1-27-15-9-7-14(8-10-15)19-23-18(26-24-19)12-28-20-21-16(11-17(25)22-20)13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHLOPGSESKMBQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC(=CC(=O)N3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-phenylpyrimidin-4(3H)-one typically involves multi-step organic reactionsThe reaction conditions often require the use of specific reagents such as oxalyl chloride, Grignard reagents, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to achieve a cost-effective and efficient production process that meets the demands of large-scale applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-phenylpyrimidin-4(3H)-one undergoes various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced under specific conditions.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Wissenschaftliche Forschungsanwendungen

2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-phenylpyrimidin-4(3H)-one has several scientific research applications:

Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

Materials Science: It is explored for its use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the development of new synthetic methodologies .

Wirkmechanismus

The mechanism of action of 2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-phenylpyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The oxadiazole and pyrimidinol moieties can bind to enzymes or receptors, modulating their activity. The methylsulfanyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with several heterocyclic derivatives reported in the literature. A comparative analysis is summarized below:

Physicochemical and Reactivity Differences

- Solubility : The target compound’s methylthio and thioether groups may enhance lipophilicity compared to the dihydropyrimidinethione derivative , which contains a polar thione group.

- Thermal Stability : The tetrazole-containing analog exhibits a higher predicted boiling point (~600°C), likely due to strong intermolecular π-π stacking and hydrogen bonding.

Biologische Aktivität

The compound 2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-phenylpyrimidin-4(3H)-one is a complex organic molecule that incorporates various functional groups associated with significant biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

Structural Overview

The compound features a pyrimidinone core linked to an oxadiazole moiety and a methylthio-substituted phenyl ring . The structural elements can be summarized as follows:

| Structural Feature | Description |

|---|---|

| Core Structure | Pyrimidinone |

| Oxadiazole Moiety | Present |

| Substituents | Methylthio group |

This unique combination of structural features may enhance its biological interactions and pharmacological properties.

While the precise mechanism of action for this compound remains largely unexplored, similar compounds have demonstrated various modes of action, including:

- Enzyme Inhibition: Compounds with oxadiazole moieties have been reported to inhibit essential bacterial enzymes, suggesting potential antimicrobial properties.

- Anticancer Activity: Quinazolinone derivatives often exhibit cytotoxic effects against cancer cell lines, possibly through apoptosis induction via pathways involving p53 and caspase activation .

Antimicrobial Activity

Research indicates that derivatives containing the oxadiazole ring are associated with antimicrobial properties. For instance, studies have shown that certain oxadiazole-containing compounds possess significant activity against various bacterial strains.

| Compound | Activity | IC50 (µM) |

|---|---|---|

| Oxadiazole Derivative A | Bacterial Inhibition | 0.12 - 2.78 |

| Oxadiazole Derivative B | Antifungal Activity | 1.5 - 3.0 |

These findings highlight the potential for derivatives of the compound in developing new antimicrobial agents.

Anticancer Activity

In vitro studies on similar quinazolinone derivatives have revealed promising anticancer activities. For example:

- A study reported that certain derivatives exhibited IC50 values comparable to established chemotherapeutics like doxorubicin against MCF-7 breast cancer cells .

- The mechanism involved increased expression of apoptotic markers such as p53 and caspase-3 cleavage, indicating a potential pathway for inducing cancer cell death.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Quinazolinone A | MCF-7 | 15.63 | Apoptosis via p53 |

| Quinazolinone B | A549 | 10.38 | Caspase Activation |

Synthesis and Chemical Reactions

The synthesis of the compound typically involves several steps:

- Formation of the Oxadiazole Ring: This is achieved by reacting hydrazides with nitriles under acidic conditions.

- Introduction of Methylthio Group: Alkylation reactions using methylating agents are employed.

- Construction of the Pyrimidinone Core: Cyclization reactions involving anthranilic acid derivatives are utilized.

These synthetic routes allow for modifications that could enhance biological activity or reduce toxicity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-phenylpyrimidin-4(3H)-one, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Synthesize the oxadiazole core via cyclization of amidoximes with carboxylic acid derivatives under reflux in anhydrous solvents like THF or DMF .

- Step 2 : Introduce the methylthio group at the 4-position of the phenyl ring using thiomethylation reagents (e.g., CH₃SH/K₂CO₃) .

- Step 3 : Couple the oxadiazole moiety to the pyrimidinone scaffold via thioether linkage using a nucleophilic substitution reaction with a mercapto-methyl intermediate .

- Optimization : Use polar aprotic solvents (e.g., DMSO) and catalytic bases (e.g., DBU) to enhance yields. Monitor purity via column chromatography (silica gel, ethyl acetate/hexane) .

Q. What spectroscopic and computational methods are most effective for characterizing the compound's structure?

- Experimental Techniques :

- NMR : ¹H/¹³C NMR to confirm substituent positions and stereochemistry, with DMSO-d₆ as a solvent .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .

- X-ray Crystallography : For unambiguous structural determination (e.g., as in for analogous compounds) .

- Computational Methods :

- DFT Calculations : Use hybrid functionals (e.g., B3LYP) to model electronic properties and validate experimental data .

Q. How can researchers assess the compound's stability under varying pH and temperature conditions?

- Protocol :

- pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours, followed by HPLC analysis to quantify degradation products .

- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition thresholds .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights can guide functional group modifications to enhance bioactivity?

- Key Findings :

- The oxadiazole ring enhances electron-deficient character, improving binding to enzymatic targets (e.g., kinases) .

- Substitution at the phenyl ring (e.g., methylthio in 4-position) increases lipophilicity, potentially enhancing membrane permeability .

- Thioether linkages between heterocycles improve metabolic stability compared to ethers .

- Experimental Design : Synthesize analogs with halogenated or electron-withdrawing groups on the phenyl ring and compare bioactivity via enzyme inhibition assays .

Q. How can researchers resolve contradictions in biological activity data across different assay systems for this compound?

- Approach :

- Standardized Assays : Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to confirm target engagement .

- Matrix Effects : Account for differences in cellular vs. cell-free systems by testing in serum-supplemented vs. serum-free media .

- Data Normalization : Include reference compounds (e.g., known inhibitors) to calibrate activity thresholds across labs .

Q. What strategies are recommended for optimizing the compound's pharmacokinetic properties while maintaining its bioactivity?

- Strategies :

- Prodrug Design : Introduce ester or amide prodrug moieties to improve solubility and oral bioavailability .

- Metabolic Shielding : Replace metabolically labile groups (e.g., methylthio → trifluoromethyl) based on in vitro microsomal stability assays .

- Caco-2 Permeability Assays : Screen analogs for intestinal absorption potential .

Data Contradiction Analysis

Q. How should discrepancies between computational predictions and experimental bioactivity data be addressed?

- Resolution Workflow :

Re-validate computational models using higher-level theory (e.g., CCSD(T) instead of DFT) .

Confirm experimental conditions (e.g., compound purity via HPLC , assay interference controls ).

Explore off-target effects via proteome-wide profiling (e.g., thermal shift assays) .

Experimental Design Challenges

Q. What are the limitations of current synthetic protocols, and how can they be mitigated?

- Limitations :

- Low yields in thioether coupling steps due to side reactions .

- Scalability issues with column chromatography .

- Solutions :

- Optimize coupling using microwave-assisted synthesis to reduce reaction time .

- Replace chromatography with recrystallization (e.g., ethanol/dioxane mixtures) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.